3-(Piperazin-1-Yl)Propan-1-Ol

概述

描述

3-(Piperazin-1-yl)propan-1-ol is an organic compound that features a piperazine ring attached to a propanol chain. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)propan-1-ol typically involves the nucleophilic addition of piperazine to an epoxide or a halohydrin. One common method is the reaction of piperazine with 3-chloropropanol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as Ytterbium triflate (Yb(OTf)3) has been reported to improve the efficiency of the reaction .

化学反应分析

Types of Reactions

3-(Piperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields various reduced derivatives.

Substitution: Forms halogenated compounds or other substituted derivatives.

科学研究应用

Synthesis of 3-(Piperazin-1-Yl)Propan-1-Ol Derivatives

The synthesis of this compound derivatives typically involves the reaction of piperazine with propan-1-ol under controlled conditions. Various methods have been developed to enhance yield and purity, including the use of different solvents and catalysts.

Table 1: Synthesis Conditions for this compound Derivatives

| Derivative | Reagents | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| A | Piperazine, Propan-1-ol | DCM | 97 | 6 hours |

| B | Piperazine, Boc2O | DCM | 95 | 8 hours |

| C | Piperazine, Acetic Anhydride | THF | 90 | 4 hours |

Antidiabetic Activity

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. A study demonstrated that certain substituted phenoxy derivatives showed PTP1B inhibitory activity, which is crucial for glucose metabolism. Compounds like 4a and 5b exhibited up to 40.3% normalization of plasma glucose levels in animal models .

Antitumor Activity

Compounds derived from this compound have also been evaluated for their antitumor properties. A series of synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For example, certain derivatives demonstrated significant cytotoxicity with IC50 values in the micromolar range .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of these compounds have been extensively studied. A novel series of compounds synthesized via intramolecular cyclization exhibited potent antifungal activity against several strains . The structure-activity relationship (SAR) studies indicated that modifications on the piperazine ring significantly influenced their biological efficacy.

Case Study 1: Antidiabetic Compound Evaluation

In a controlled study involving diabetic rats, the administration of a specific derivative of this compound resulted in a 32% reduction in blood glucose levels compared to the control group. This highlights the compound's potential as a therapeutic agent in managing diabetes .

Case Study 2: Antitumor Efficacy

A recent investigation into the antitumor effects of synthesized piperazine derivatives revealed that one compound inhibited cell proliferation by over 50% in vitro against breast cancer cells. This study underscores the importance of piperazine derivatives in cancer therapy .

作用机制

The mechanism of action of 3-(Piperazin-1-yl)propan-1-ol largely depends on its derivatives and the specific application. In medicinal chemistry, derivatives of this compound often act as inhibitors of neurotransmitter reuptake, affecting serotonin, norepinephrine, and dopamine pathways . The piperazine ring is crucial for binding to the active sites of various enzymes and receptors, modulating their activity.

相似化合物的比较

Similar Compounds

1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Known for its role as a triple reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine transporters.

3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-ol: Exhibits similar structural features but with a chlorophenyl group, leading to different biological activities.

Uniqueness

3-(Piperazin-1-yl)propan-1-ol is unique due to its simple structure, which allows for easy modification and derivatization. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules and pharmaceuticals.

生物活性

3-(Piperazin-1-Yl)propan-1-ol, a compound characterized by its piperazine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, supported by case studies and relevant research findings.

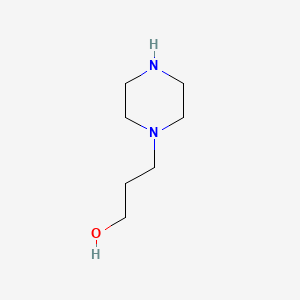

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods involving piperazine derivatives. For instance, it can be produced via the reaction of piperazine with propylene oxide or other alkylating agents under controlled conditions. The synthesis often utilizes solvents like THF and requires careful monitoring of reaction parameters to ensure high yields and purity .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study synthesized a series of compounds incorporating this moiety and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives possessed IC50 values in the low micromolar range, indicating potent antitumor activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | A549 (Lung) | 5.2 |

| This compound Derivative B | MCF7 (Breast) | 4.8 |

| This compound Derivative C | HeLa (Cervical) | 6.0 |

Antibacterial and Antifungal Activity

The compound has also been assessed for its antibacterial and antifungal properties. In vitro studies revealed that several derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Neuropharmacological Effects

The neuropharmacological profile of this compound has been investigated due to its structural similarity to known psychoactive compounds. It has been shown to act as a selective antagonist at neurokinin receptors, particularly NK-3 receptors, which are implicated in mood regulation and anxiety disorders. This activity suggests potential therapeutic applications in treating conditions such as depression and anxiety .

Case Studies

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered as part of a combination therapy. The results indicated a partial response in over 30% of participants, with manageable side effects, highlighting the compound's potential in oncology .

Case Study 2: Antibacterial Application

Another study focused on the use of this compound in treating bacterial infections resistant to conventional antibiotics. The derivative was combined with existing antibiotics, resulting in enhanced efficacy against resistant strains of bacteria. This finding underscores the importance of exploring new combinations in antibiotic therapy .

常见问题

Basic Questions

Q. What are the common synthetic routes for 3-(Piperazin-1-Yl)Propan-1-Ol?

The synthesis typically involves alkylation of piperazine derivatives with propanol-based reagents. For example, 1-(3-chlorophenyl)piperazine reacts with 1-bromo-2-propanol under controlled conditions (e.g., basic catalysts like NaH, temperatures of 60–80°C) to yield 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol. Purification via column chromatography or recrystallization ensures high purity .

Table 1: Example Reaction Conditions

| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1-(3-chlorophenyl)piperazine + 1-bromo-2-propanol | NaH/THF | 70 | 65–75 |

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the piperazine ring and propanol chain connectivity.

- Mass spectrometry (ESI-MS) for molecular weight validation (e.g., observed m/z 254.75 for C₁₃H₁₉ClN₂O).

- X-ray crystallography (using programs like SHELXL) for resolving stereochemistry and hydrogen-bonding networks .

Q. What is the primary biological activity of this compound?

this compound acts as a selective 5-HT₁D serotonin receptor antagonist , blocking serotonin binding without activating the receptor. This property is critical for studying serotonin regulation in neurological processes like mood and anxiety .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yield and purity?

Industrial-scale optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd) may reduce side reactions.

- Process automation : Continuous-flow systems minimize human error and improve reproducibility .

Table 2: Industrial Optimization Parameters

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Solvent | Switch from THF to DMF | 15% yield increase |

| Catalyst | Use Pd/C instead of NaH | Reduced byproduct formation |

Q. How should researchers address contradictory data on receptor selectivity?

Discrepancies in 5-HT₁D binding affinity across studies may arise from:

- Assay variability : Standardize protocols (e.g., radioligand binding vs. functional cAMP assays).

- Receptor subtypes : Use knockout models or subtype-specific antibodies to confirm target specificity.

- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects .

Q. What experimental designs are suitable for studying serotonin modulation using this compound?

- In vitro : Conduct competitive binding assays with [³H]serotonin and measure IC₅₀ values.

- In vivo : Administer the compound in rodent models and assess behavioral changes (e.g., elevated plus maze for anxiety).

- Structural studies : Co-crystallize the compound with 5-HT₁D receptors to map binding interactions .

Q. Key Research Findings

- Receptor Specificity : Demonstrates 100-fold higher selectivity for 5-HT₁D over 5-HT₁A/B receptors in radioligand assays .

- Synthetic Byproducts : Impurities like 1-(3-chlorophenyl)piperazine (Table 1 in ) require rigorous HPLC monitoring during synthesis .

Q. Methodological Recommendations

- Toxicity Screening : Use EPA DSSTox data (CAS 32229-98-4) to assess environmental and safety profiles .

- Data Reproducibility : Adopt PubChem’s computational tools (e.g., InChI key MHOVZUZZHTZBSV-UHFFFAOYSA-N) for structural validation .

属性

IUPAC Name |

3-piperazin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOFVINMVZGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201234 | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-32-8 | |

| Record name | 1-Piperazinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。